4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile
CAS No.:
Cat. No.: VC17832683
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-[(2-hydroxypropylamino)methyl]benzonitrile |
| Standard InChI | InChI=1S/C11H14N2O/c1-9(14)7-13-8-11-4-2-10(6-12)3-5-11/h2-5,9,13-14H,7-8H2,1H3 |
| Standard InChI Key | TZLPDHBUXRPKAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNCC1=CC=C(C=C1)C#N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name for this compound, 4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile, reflects its substitution pattern: a benzonitrile core with a hydroxypropylaminoethyl group at the fourth carbon. The hydroxypropylaminoethyl side chain consists of a secondary amine linked to a hydroxypropyl group (), introducing both hydrophilic and hydrogen-bonding capabilities. The nitrile group () contributes to the compound’s polarity and potential for nucleophilic reactions .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.25 g/mol | |
| InChI Key | TZLPDHBUXRPKAR-UHFFFAOYNA-N | |
| Canonical SMILES | C1=CC(=CC=C1C#N)CNCC(C)CO |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile typically involves nucleophilic substitution or reductive amination. A plausible route, inferred from analogous compounds , involves reacting 4-bromobenzonitrile with 2-amino-1-propanol under basic conditions:
Key considerations include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
-
Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .
-
Purification: Column chromatography or recrystallization yields high-purity product .
Industrial-Scale Optimization
Industrial production may employ continuous flow reactors to improve yield and safety. For example, microreactors enable precise temperature control and reduced reaction times, minimizing decomposition . A patented method for similar compounds highlights the use of low-temperature conditions (20–40°C) and catalytic systems to suppress impurities, achieving >90% yield .
Table 2: Synthetic Parameters for Scalable Production
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Reactor Type | Continuous flow | Batch |
| Temperature | 20–40°C | 60–80°C |
| Catalyst | Heterogeneous (e.g., SiO) | None |
| Yield | >90% | 70–85% |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its functional groups:
-
Polar Solvents: High solubility in water, methanol, and ethanol due to hydrogen bonding.
-
Nonpolar Solvents: Limited solubility in hexane or toluene .
Stability studies are lacking, but the nitrile group may hydrolyze under acidic or basic conditions to form amides or carboxylic acids .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization .
Material Science
In polymer chemistry, benzonitrile derivatives act as crosslinkers or stabilizers. The hydroxypropylaminoethyl group may enhance adhesion in epoxy resins .
Challenges and Future Directions
Synthetic Limitations
Current methods face challenges in stereocontrol, as the hydroxypropyl group introduces chiral centers. Asymmetric synthesis protocols using chiral catalysts remain unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume